molecular formula C11H22N4O2 B13432742 (Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide

(Z)-N'-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide

Cat. No.: B13432742
M. Wt: 242.32 g/mol
InChI Key: YNZVBAUMJPLBOU-UHFFFAOYSA-N
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Description

(Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide typically involves the reaction of 4-morpholinopiperidine with suitable reagents to introduce the hydroxy and acetimidamide functionalities. One common method involves the use of Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process often includes steps such as purification through crystallization or chromatography to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its morpholinopiperidine moiety is known to interact with proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatile chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-Morpholinopiperidine: A related compound with similar structural features.

    4-(4-Morpholinopiperidin-1-yl)aniline: Another compound with a morpholinopiperidine moiety.

Uniqueness

(Z)-N’-hydroxy-2-(4-morpholinopiperidin-1-yl)acetimidamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C11H22N4O2

Molecular Weight

242.32 g/mol

IUPAC Name

N'-hydroxy-2-(4-morpholin-4-ylpiperidin-1-yl)ethanimidamide

InChI

InChI=1S/C11H22N4O2/c12-11(13-16)9-14-3-1-10(2-4-14)15-5-7-17-8-6-15/h10,16H,1-9H2,(H2,12,13)

InChI Key

YNZVBAUMJPLBOU-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1N2CCOCC2)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC(=NO)N

Origin of Product

United States

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